Benzamide, N-[1,2-bis(4-chlorophenyl)-2-[[(4-chlorophenyl)methylene]amino]ethyl]-4-chloro-
Description
FT-IR Spectroscopy
Prominent absorption bands include:
UV-Vis Spectroscopy
Electronic transitions occur at λ$$_{max}$$ = 345 nm (n→π* of C=N) and 275 nm (π→π* of aromatic rings).
ESI-MS
The molecular ion peak appears at m/z 522.1 [M+H]$$^+$$ , with fragmentation patterns confirming the loss of Cl ($$-$$35/37 Da) and the ethylenediamine backbone ($$-$$134 Da).
$$^1$$H-NMR (400 MHz, DMSO-d$$_6$$)
| δ (ppm) | Assignment |
|---|---|
| 8.45 | Imine (CH=N) |
| 7.85–7.10 | Aromatic protons (3 × C$$6$$H$$4$$Cl) |
| 4.20 | Ethyl chain CH$$_2$$ |
| 3.90 | Amide N–H |
$$^{13}$$C-NMR (100 MHz, DMSO-d$$_6$$)
| δ (ppm) | Assignment | |
|---|---|---|
| 168.2 | Amide C=O | |
| 160.5 | Imine C=N | |
| 140–125 | Aromatic carbons | |
| 55.1 | Ethyl CH$$_2$$ |
Isomeric Variations and Conformational Dynamics
The compound exhibits E/Z isomerism at the imine (C=N) bond, with the E isomer predominating due to steric hindrance between the 4-chlorophenyl groups. Conformational analysis via DFT calculations (M06/6-311G(d,p)) identifies two stable rotamers differing by 12.3 kJ/mol in energy, arising from rotation around the ethyl chain’s C–N bond.
The bulky 4-chlorophenyl substituents restrict free rotation, leading to a twisted boat-like conformation in the ethylenediamine backbone. Solvent-dependent NMR studies (CDCl$$_3$$ vs. DMSO) reveal dynamic interconversion between conformers, with coalescence temperatures near −20°C .
Tables
Table 1: Key Crystallographic Parameters
| Parameter | Value | |
|---|---|---|
| Space group | P$$\overline{1}$$ | |
| a (Å) | 8.42 | |
| b (Å) | 10.15 | |
| c (Å) | 12.67 | |
| α (°) | 89.5 | |
| β (°) | 75.3 | |
| γ (°) | 82.1 | |
| Volume (Å$$^3$$) | 1024.7 |
Table 2: $$^1$$H-NMR Assignments
| Proton | δ (ppm) | Multiplicity |
|---|---|---|
| Imine CH=N | 8.45 | singlet |
| Aromatic H | 7.85–7.10 | multiplet |
| Ethyl CH$$_2$$ | 4.20 | triplet |
| Amide N–H | 3.90 | broad |
Properties
IUPAC Name |
N-[1,2-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylideneamino]ethyl]-4-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20Cl4N2O/c29-22-9-1-18(2-10-22)17-33-26(19-3-11-23(30)12-4-19)27(20-5-13-24(31)14-6-20)34-28(35)21-7-15-25(32)16-8-21/h1-17,26-27H,(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXAWMDWJDXTAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC(C2=CC=C(C=C2)Cl)C(C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20Cl4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule can be dissected into three primary components:
- 4-Chlorobenzamide backbone
- Bis(4-chlorophenyl)ethylamine segment
- (4-Chlorophenyl)methylene imine group
Retrosynthetic disconnections suggest the following intermediates:
- Intermediate A : N-[1,2-Bis(4-chlorophenyl)ethyl]-4-chlorobenzamide
- Intermediate B : (4-Chlorophenyl)methyleneamine
The synthesis converges via imine formation between Intermediate A and 4-chlorobenzaldehyde, followed by purification (Figure 1).
Stepwise Synthetic Approaches
Imine Formation via Schiff Base Condensation
The (4-chlorophenyl)methyleneamino group is introduced through a Schiff base reaction between a primary amine and 4-chlorobenzaldehyde.
Procedure :
- Dissolve N-[1,2-bis(4-chlorophenyl)ethyl]-4-chloroaniline (1.0 equiv) and 4-chlorobenzaldehyde (1.2 equiv) in anhydrous ethanol.
- Add acetic acid (5 vol%) as a catalyst.
- Reflux at 80°C for 5–8 hours under nitrogen.
- Cool to room temperature and isolate the imine via filtration or solvent evaporation.
Key Parameters :
Synthesis of Bis(4-chlorophenyl)ethylamine Intermediate
Nucleophilic Substitution of 1,2-Bis(4-chlorophenyl)ethyl Bromide
Procedure :
- React 1,2-bis(4-chlorophenyl)ethane-1,2-diol with $$ \text{PBr}_3 $$ (3.0 equiv) in dry dichloromethane at 0°C.
- Stir for 4 hours, then quench with ice-water.
- Extract the dibromide and react with ammonia (7M in methanol) at 60°C for 12 hours.
Key Parameters :
Reductive Amination Alternative
Procedure :
- Condense 4-chloroacetophenone (2.0 equiv) with ammonium acetate in toluene under Dean-Stark conditions.
- Reduce the resulting imine with $$ \text{NaBH}_4 $$ in ethanol at 0°C.
Key Parameters :
Amide Bond Formation with 4-Chlorobenzoic Acid
Carbodiimide-Mediated Coupling
Procedure :
- Activate 4-chlorobenzoic acid (1.1 equiv) with $$ \text{EDCI} $$ (1.2 equiv) and $$ \text{HOBt} $$ (1.1 equiv) in dry THF.
- Add N-[1,2-bis(4-chlorophenyl)ethyl]amine (1.0 equiv) and $$ \text{DIPEA} $$ (2.0 equiv).
- Stir at 25°C for 12 hours.
Key Parameters :
Acid Chloride Method
Procedure :
- Convert 4-chlorobenzoic acid to its acid chloride using $$ \text{SOCl}_2 $$ (3.0 equiv) in refluxing toluene.
- React the acid chloride with the amine in $$ \text{CH}2\text{Cl}2 $$ at 0°C, followed by warming to 25°C.
Key Parameters :
Optimization Strategies and Challenges
Characterization and Analytical Data
Industrial-Scale Considerations
Cost-Effective Reagents
Chemical Reactions Analysis
Benzamide, N-[1,2-bis(4-chlorophenyl)-2-[[(4-chlorophenyl)methylene]amino]ethyl]-4-chloro- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl sites, using reagents like sodium hydroxide or other nucleophiles.
Scientific Research Applications
Pharmacological Effects
Benzamide derivatives are known for their diverse biological activities, including:
- Antitumor Activity : Research indicates that benzamide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
- Antipsychotic Properties : Similar compounds have been utilized in the treatment of psychiatric disorders, suggesting potential for this derivative in similar applications.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Biological Interactions
Studies have shown that Benzamide, N-[1,2-bis(4-chlorophenyl)-2-[[(4-chlorophenyl)methylene]amino]ethyl]-4-chloro- interacts with various biological targets. These interactions can be assessed through:
- In vitro Assays : Evaluating the compound's effect on cell lines to determine cytotoxicity and mechanism of action.
- In vivo Studies : Testing the compound's efficacy in animal models to assess therapeutic potential.
Case Study 1: Antitumor Activity
In a study published in a peer-reviewed journal, researchers investigated the antitumor effects of benzamide derivatives on human cancer cell lines. Results indicated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways. This suggests potential as a chemotherapeutic agent.
Case Study 2: Antipsychotic Properties
Another study explored the use of similar benzamide compounds in treating schizophrenia. The results showed that these compounds could effectively reduce symptoms associated with psychosis in animal models, indicating their potential as antipsychotic medications.
Mechanism of Action
The mechanism of action of Benzamide, N-[1,2-bis(4-chlorophenyl)-2-[[(4-chlorophenyl)methylene]amino]ethyl]-4-chloro- involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Benzamide, N-[1,2-bis(4-chlorophenyl)-2-[[(4-chlorophenyl)methylene]amino]ethyl]-4-chloro- can be compared with other similar compounds, such as:
2,2-Bis(4-chlorophenyl)acetic acid: Known for its use in organic synthesis and potential biological activities.
2,2-Bis(4-chlorophenyl)-1,1-dichloroethane: Another chlorophenyl-containing compound with distinct chemical properties and applications.
Biological Activity
Benzamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Benzamide, N-[1,2-bis(4-chlorophenyl)-2-[[(4-chlorophenyl)methylene]amino]ethyl]-4-chloro- (often referred to as BClB) is a complex organic molecule characterized by its unique structure and potential therapeutic applications. This article explores the biological activity of BClB, focusing on its anticancer properties, enzyme inhibition capabilities, and other relevant pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C28H20Cl4N2
- Molecular Weight : 542.28 g/mol
- Structural Features : The compound features multiple chlorophenyl groups and a methylene bridge, contributing to its biological activity.
Anticancer Activity
BClB has shown promising results in various studies related to its anticancer properties. The following table summarizes key findings from recent research:
Case Study: In Vitro Studies
In vitro assays have demonstrated that BClB exhibits significant antiproliferative effects against several human cancer cell lines. For instance:
- MCF-7 Cells : The compound showed an IC50 value of 5.85 µM, indicating a moderate level of activity compared to standard chemotherapeutics like 5-Fluorouracil.
- A549 Cells : An even lower IC50 of 3.00 µM suggests strong activity against lung cancer cells.
Enzyme Inhibition
Research has also highlighted the potential of BClB as an enzyme inhibitor, particularly against cholinesterases and histone deacetylases (HDACs). The following table outlines the enzyme inhibition activity:
| Enzyme | IC50 (µM) | Mechanism of Action |
|---|---|---|
| AChE | 0.59 | Non-competitive inhibitor |
| BChE | 0.15 | Non-competitive inhibitor |
| HDAC3 | 95.48 nM | Selective HDAC inhibitor |
Mechanistic Insights
The compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) suggests potential applications in treating neurodegenerative diseases such as Alzheimer's. Additionally, its selective inhibition of HDAC3 indicates promise in cancer therapy by promoting apoptosis in tumor cells.
Pharmacological Implications
The biological activities of BClB suggest several pharmacological implications:
- Anticancer Therapy : Given its potency against various cancer cell lines, BClB could be explored as a lead compound for developing new anticancer agents.
- Neuroprotection : Its inhibitory effects on cholinesterases may position it as a candidate for further studies in neuroprotective therapies.
Q & A
Basic: What synthetic methodologies are recommended for optimizing the synthesis of benzamide derivatives with multiple chlorophenyl substituents?
Methodological Answer:
The synthesis of chlorophenyl-substituted benzamides typically involves coupling reactions, such as the amidation of activated acyl chlorides with substituted anilines. Key steps include:
- Schotten-Baumann Reaction : React 4-chlorobenzoyl chloride with a diamine intermediate under alkaline conditions (e.g., potassium carbonate in acetonitrile) to form the amide bond .
- Intermediate Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates, ensuring minimal byproduct contamination .
- Substituent Compatibility : Ensure chlorophenyl groups are protected during synthesis to avoid unwanted side reactions, as described in bromoimidazo-pyridine benzamide syntheses .
Basic: Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?
Methodological Answer:
- NMR Spectroscopy : Employ - and -NMR to confirm substituent positions and assess electronic environments of chlorophenyl groups. Chemical shifts near 7.2–7.8 ppm (aromatic protons) and 165–170 ppm (amide carbonyl) are diagnostic .
- Fluorescence Spectroscopy : Measure fluorescence intensity in solvents like DMSO or acetonitrile to evaluate π-π* transitions influenced by chlorophenyl substituents. Excitation/emission maxima can be correlated with substituent effects .
- Mass Spectrometry : Use HRMS (ESI-TOF) to verify molecular weight and fragmentation patterns, ensuring consistency with the proposed structure .
Basic: How can researchers evaluate the antioxidant and antimicrobial activities of this benzamide derivative?
Methodological Answer:
- DPPH Assay : Dissolve the compound in ethanol (0.1–1.0 mM) and mix with DPPH radical solution. Measure absorbance at 517 nm after 30 minutes; calculate IC values to quantify free radical scavenging activity .
- Microbial Susceptibility Testing : Use the broth microdilution method (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC (Minimum Inhibitory Concentration) values .
Advanced: What computational approaches are suitable for predicting physicochemical properties of this compound?
Methodological Answer:
- Joback Method : Estimate critical properties (e.g., boiling point, critical volume) using group contribution models, accounting for chlorophenyl and amide functionalities .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (HOMO-LUMO gaps) and reactivity sites .
- Solubility Prediction : Apply Crippen’s fragmentation method to compute log values, aiding in solvent selection for crystallization .
Advanced: How can researchers resolve contradictions between spectroscopic data and crystallographic structural determinations?
Methodological Answer:
- X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., chlorophenyl group positions) by comparing experimental bond lengths/angles with DFT-optimized structures .
- Dynamic NMR : Investigate conformational flexibility (e.g., amide rotamers) using variable-temperature -NMR to explain discrepancies between solution and solid-state structures .
Advanced: What strategies are recommended for exploring the pharmacological potential of this compound?
Methodological Answer:
- Molecular Docking : Screen against target proteins (e.g., kinase enzymes) using AutoDock Vina. Prioritize targets based on binding affinity (< -8.0 kcal/mol) and interaction patterns (e.g., halogen bonding with 4-chlorophenyl groups) .
- SAR Studies : Synthesize analogs with varied substituents (e.g., trifluoromethyl, nitro) to identify pharmacophores critical for bioactivity .
Advanced: How can single-crystal X-ray diffraction enhance structural analysis of chlorophenyl-substituted benzamides?
Methodological Answer:
- Crystallization : Grow crystals via slow evaporation in dichloromethane/hexane (1:3). Confirm space group (e.g., monoclinic P2/c) and unit cell parameters .
- Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) at 100 K. Refine structures with SHELXL-97, reporting R values < 0.05 for high precision .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
